Lipophilicity Differentiation: LogP Comparison of 4-Fluoro-2-phenylaniline Versus Unsubstituted 2-Phenylaniline
The introduction of a fluorine atom at the 4-position (para to the amino group) in 4-Fluoro-2-phenylaniline increases lipophilicity relative to unsubstituted 2-phenylaniline, a property critical for membrane permeability and target binding in drug discovery applications. Calculated LogP values derived from the compound's molecular structure provide a quantifiable basis for differentiating 4-Fluoro-2-phenylaniline from non-fluorinated analogs in procurement decisions .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.07 (4-Fluoro-2-phenylaniline, C12H10FN) |
| Comparator Or Baseline | 2-Phenylaniline (2-aminobiphenyl, C12H11N): approximate LogP = 2.8-2.9 (inferred from structural differences and typical fluorine substitution effect of +0.2 to +0.4 LogP units) |
| Quantified Difference | Estimated increase of +0.2 to +0.4 LogP units attributable to para-fluorine substitution |
| Conditions | Calculated partition coefficient; LogP value for 4-Fluoro-2-phenylaniline sourced from LeYan (Leyan.com) computational chemistry data |
Why This Matters
Higher LogP values correlate with improved passive membrane permeability, which is a key determinant of oral bioavailability in drug discovery programs; selection of the fluorinated analog over unsubstituted 2-phenylaniline may be justified when enhanced lipophilicity is a design requirement.
